

An In-depth Technical Guide to Copper(I) Acetylide (CAS: 1117-94-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: COPPER(I)ACETYLIDE

Cat. No.: B576447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) acetylide (Cu_2C_2), CAS number 1117-94-8, is a highly reactive organometallic compound that has garnered significant interest in chemical synthesis, particularly in the realm of drug discovery and development. Despite its long history, first reported in 1856, its full characterization has been hampered by its inherent instability.^[1] This guide provides a comprehensive overview of the properties, synthesis, handling, and applications of copper(I) acetylide, with a focus on its pivotal role as a key intermediate in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

This document is intended for researchers, scientists, and drug development professionals who wish to understand and utilize the unique reactivity of copper(I) acetylide in their work. All quantitative data is summarized in tables for easy reference, and detailed experimental protocols are provided.

Physicochemical Properties

Copper(I) acetylide is typically a reddish-brown amorphous powder.^{[1][2]} It is notoriously unstable and highly explosive, especially when dry, and is sensitive to shock, friction, and heat.^{[1][3]} It is insoluble in water and organic solvents but reacts with acids.^{[2][3]} Due to its

explosive nature, many of its physical properties, such as density and melting point, are not well-defined and it has not been characterized by X-ray crystallography.[1]

Table 1: General and Physicochemical Properties of Copper(I) Acetylide

Property	Value	Reference(s)
CAS Number	1117-94-8	[1]
Molecular Formula	C_2Cu_2	[1]
Molecular Weight	151.10 g/mol	[2]
Appearance	Reddish-brown amorphous powder	[1][2]
Melting Point	Explodes upon heating (above 100 °C)	[3][4]
Density	Not available in the literature	
Solubility	Insoluble in water and organic solvents; Soluble in acids with reaction.	[2][3]
Water Solubility	Very slightly soluble	[2][4]

Table 2: Thermodynamic Data for Copper(I) Acetylide

Property	Value	Notes	Reference(s)
Standard Heat of Formation (ΔH°_f)	-39.8 kcal/mol	Estimated from heat of combustion.	[5]
Gibbs Free Energy of Formation (ΔG°_f)	Not available in the literature		
Standard Molar Entropy (S°)	Not available in the literature		

Table 3: Spectroscopic Data for Copper(I) Acetylide

Spectroscopy	Peak(s)	Assignment	Notes	Reference(s)
FTIR	Not available in a tabulated format in the literature.			
Raman	A peak around 1960 cm^{-1} has been associated with the C≡C stretch in copper acetylide-related species.	C≡C stretching vibration	The absence of a peak around 2100 cm^{-1} in some prepared samples suggests rapid further reaction or polymerization.	[6][7]
XPS	Cu 2p _{3/2} binding energies can help distinguish between Cu(0), Cu(I), and Cu(II) states.	Core-level electron binding energies	Useful for confirming the +1 oxidation state of copper.	[8][9][10][11]

Synthesis of Copper(I) Acetylide

Copper(I) acetylide must be prepared *in situ* for use due to its instability.^[3] The most common laboratory methods involve the reaction of acetylene gas with a solution of a copper(I) salt, typically in the presence of ammonia. More recent electrochemical methods offer a more sustainable and controlled synthesis.

Experimental Protocol: Traditional Synthesis from Copper(I) Chloride

This protocol is adapted from established laboratory procedures.^{[1][3]}

Materials:

- Copper(I) chloride (CuCl)

- Ammonia solution (e.g., 25% aqueous solution)
- Acetylene gas (from a cylinder or generated from calcium carbide)
- Distilled water
- Ethanol
- Three-necked round-bottom flask
- Gas inlet tube
- Stirrer
- Büchner funnel and flask
- Filter paper

Procedure:

- Preparation of the Ammoniacal Copper(I) Chloride Solution: In a well-ventilated fume hood, dissolve copper(I) chloride in an aqueous ammonia solution in the three-necked flask. The amount of ammonia should be sufficient to form the soluble diaminecopper(I) complex, $[\text{Cu}(\text{NH}_3)_2]^+$, which is colorless.
- Reaction with Acetylene: While stirring the solution, bubble acetylene gas through the gas inlet tube into the flask. A reddish-brown precipitate of copper(I) acetylide will form immediately.^[12]
- Completion and Isolation: Continue bubbling acetylene through the solution for a few minutes to ensure complete reaction.
- Filtration and Washing: Turn off the acetylene flow and disconnect the gas source. Immediately filter the precipitate using a Büchner funnel under vacuum. Wash the collected solid sequentially with distilled water and then ethanol to remove impurities.
- Handling and Storage: Crucially, do not allow the copper(I) acetylide to dry completely, as it is highly explosive in its dry state.^[1] It should be kept wet with water or ethanol and used

immediately. Storage is not recommended.[3]

Experimental Protocol: Electrochemical Synthesis

This protocol is based on modern, sustainable electrochemical methods.[13][14][15][16]

Materials:

- Copper wire or foil (as the anode/working electrode)
- Platinum wire (as the cathode/counter electrode)
- Silver wire (as a quasi-reference electrode)
- Anhydrous acetonitrile (MeCN)
- A terminal alkyne (e.g., phenylacetylene)
- An electrolyte salt (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆)
- A base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO), or a system where the base is electrochemically generated.
- An undivided electrochemical cell
- Potentiostat
- Stirrer
- Argon or nitrogen gas supply

Procedure:

- Cell Setup: In an undivided electrochemical cell, place the copper anode, platinum cathode, and silver quasi-reference electrode.
- Electrolyte Solution: Add a solution of the electrolyte salt in anhydrous acetonitrile to the cell.

- Degassing: Degas the solution by bubbling argon or nitrogen through it for at least 15 minutes to remove oxygen.
- Addition of Reagents: Add the terminal alkyne and the base (if not electrogenerated) to the solution.
- Electrolysis: Apply a constant oxidative potential (e.g., +0.5 V vs. Ag wire) to the copper electrode while stirring the solution under an inert atmosphere.^[13] A precipitate of the corresponding copper(I) acetylide will form.
- Isolation: After the reaction is complete (typically monitored by the consumption of the alkyne or cessation of current), stop the electrolysis. The copper(I) acetylide product can be isolated by filtration, washed with acetonitrile, water, and acetone, and then dried under vacuum if a stable derivative is formed. For the parent copper(I) acetylide, it should be handled wet.

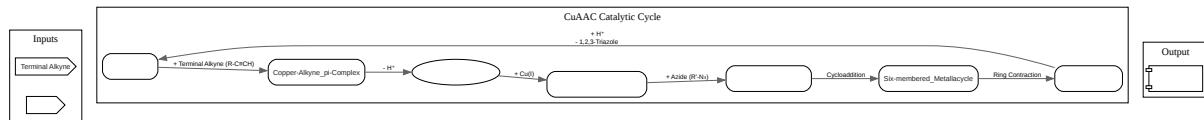
Applications in Drug Discovery and Development

The primary application of copper(I) acetylide in modern chemical biology and drug development is its central role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The CuAAC "Click" Reaction

The CuAAC is a highly efficient and versatile reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. This reaction is a prime example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no byproducts, are stereospecific, and are easy to perform.

The triazole linkage is a valuable component in medicinal chemistry as it is a bioisostere for the amide bond but is more stable to metabolic degradation. The CuAAC reaction has been widely used for:


- Lead discovery: Synthesizing large libraries of potential drug candidates.
- Lead optimization: Rapidly creating analogs of a lead compound to improve its properties.

- Bioconjugation: Linking drug molecules to biomolecules such as proteins, peptides, or nucleic acids for targeted delivery or diagnostic purposes.[\[5\]](#)
- Fragment-based drug discovery: Joining small molecular fragments to build more potent drug candidates.

The Catalytic Cycle of CuAAC

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. The catalytic cycle can be summarized as follows:

- Formation of Copper(I) Acetylide: A terminal alkyne reacts with a copper(I) catalyst to form a copper(I) acetylide intermediate. This step is often facilitated by a base.
- Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide.
- Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide. Mechanistic studies suggest the involvement of a dinuclear copper intermediate in this step.
- Formation of the Triazole Ring: The cycloaddition leads to the formation of a copper-triazolide intermediate.
- Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazolide intermediate releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, which can then enter another catalytic cycle.

[Click to download full resolution via product page](#)

Figure 1: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

Safety, Handling, and Disposal

The extreme sensitivity of dry copper(I) acetylide to shock, friction, and heat necessitates stringent safety protocols.

Table 4: Hazard and Safety Information for Copper(I) Acetylide

Hazard	Description	Precautionary Measures	Reference(s)
Explosive	Highly sensitive to shock, friction, and heat, especially when dry. Explodes when heated above 100 °C.	Always handle wet. Prepare only the amount needed for immediate use. Use appropriate personal protective equipment (PPE), including safety glasses, face shield, and flame-retardant lab coat. Work behind a blast shield.	[1][3][4]
Inhalation	Dust can cause irritation of the respiratory tract.	Handle in a well-ventilated fume hood. Avoid generating dust.	[4]
Skin/Eye Contact	May cause irritation.	Wear appropriate gloves and safety goggles.	[12]
Reactivity	Reacts with acids to produce flammable and explosive acetylene gas. Can form explosive mixtures with silver nitrate. Ignites spontaneously with halogens.	Avoid contact with acids and strong oxidizing agents.	[2][4]

Handling Procedures

- Always handle copper(I) acetylide in a wet state. It is significantly more stable when wet with water or ethanol.

- Prepare only the required amount for immediate use. Do not store copper(I) acetylide.
- Work in a well-ventilated fume hood and behind a blast shield.
- Use non-sparking tools made of materials like wood or plastic.
- Avoid friction, grinding, or any form of impact.
- Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and a face shield.

Disposal Protocol

Unused copper(I) acetylide must be destroyed safely.

- Work in a fume hood and wear appropriate PPE.
- Keep the copper(I) acetylide wet.
- Slowly and carefully add dilute hydrochloric acid to the wet copper(I) acetylide. This will decompose it into copper(I) chloride and acetylene gas.^[3]
- Ensure adequate ventilation to safely vent the acetylene gas produced.
- The resulting copper salt solution can then be disposed of as hazardous waste according to institutional guidelines.

Conclusion

Copper(I) acetylide, despite its hazardous nature, is a valuable reagent in modern organic synthesis, particularly for its indispensable role in the CuAAC reaction. Its ability to facilitate the rapid and efficient formation of triazole linkages has had a profound impact on drug discovery and chemical biology. A thorough understanding of its properties, combined with strict adherence to safety protocols for its synthesis, handling, and disposal, is paramount for its safe and effective use in the research laboratory. The continued development of safer and more controlled methods for its in situ generation, such as electrochemical approaches, will further enhance its utility in the synthesis of complex molecules for therapeutic and diagnostic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper(I) acetylide - Sciencemadness Wiki [sciencemadness.org]
- 2. Cas 1117-94-8,COPPER(I)ACETYLIDE | lookchem [lookchem.com]
- 3. COPPER(I) ACETYLIDE CAS#: 1117-94-8 [m.chemicalbook.com]
- 4. uacj.co.jp [uacj.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Copper X-ray Photoelectron Spectra [xpsfitting.com]
- 9. researchgate.net [researchgate.net]
- 10. surfacesciencewestern.com [surfacesciencewestern.com]
- 11. echemi.com [echemi.com]
- 12. Copper(I) acetylide - Wikipedia [en.wikipedia.org]
- 13. Electrochemical synthesis of copper(i) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical synthesis of copper(i) acetylides via simultaneous copper ion and catalytic base electrogeneration for use in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06782E [pubs.rsc.org]
- 16. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Copper(I) Acetylide (CAS: 1117-94-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b576447#copper-i-acetylide-cas-number-1117-94-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com